2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene
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Overview
Description
2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene is an organobromine compound with the molecular formula C7H3BrF4O2S. This compound is characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 2-bromo-4-fluorobenzene with trifluoromethanesulfonyl chloride under specific conditions to introduce the trifluoromethylsulfonyl group .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene involves its reactivity with various nucleophiles and electrophiles. The trifluoromethylsulfonyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Uniqueness
2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylsulfonyl group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C7H3BrF4O2S |
---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
2-bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-3-4(9)1-2-6(5)15(13,14)7(10,11)12/h1-3H |
InChI Key |
XJZQQOKTHVQKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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